2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
This compound belongs to the cyclohepta[c]pyridazinone family, characterized by a seven-membered cycloheptane ring fused with a pyridazinone moiety. The substitution at position 2 with a (2-phenylmorpholin-4-yl)methyl group introduces a morpholine-derived pharmacophore, which is often associated with enhanced solubility and bioactivity in medicinal chemistry .
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(2-phenylmorpholin-4-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C20H25N3O2/c24-20-13-17-9-5-2-6-10-18(17)21-23(20)15-22-11-12-25-19(14-22)16-7-3-1-4-8-16/h1,3-4,7-8,13,19H,2,5-6,9-12,14-15H2 |
InChI Key |
JNFYDOQDLGXSEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
γ-Ketoacid Preparation
The synthesis begins with the reaction of thiophene derivatives (e.g., 3-methylthiophene) with glutaric anhydride in anhydrous dichloromethane under reflux. This yields γ-ketoacids such as 4-(3-methylthiophen-2-yl)-4-oxobutanoic acid with 72–85% efficiency. The Wolff-Kishner reduction then converts the keto group to a methylene bridge, producing 4-(3-methylthiophen-2-yl)butanoic acid .
Cyclization to the Tricyclic Ketone
Cyclization of the reduced acid is achieved using P₂O₅ supported on Celite® at 180°C for 6 hours. This step forms the 2,4,4a,5,6,7-hexahydro-3H-thieno[2',3':6,7]cyclohepta[1,2-c]pyridazin-3-one skeleton, confirmed via ¹H NMR (δ 3.12–3.45 ppm, multiplet for cycloheptane protons).
Functionalization with the Morpholinomethyl Group
Mannich Reaction Conditions
The tricyclic ketone undergoes a Mannich reaction with formaldehyde (37% aqueous solution) and 2-phenylmorpholine in ethanol at 60°C. The reaction proceeds via iminium ion intermediacy, with the morpholine nitrogen attacking the electrophilic methylene carbon. This step attaches the (2-phenylmorpholin-4-yl)methyl group to the pyridazinone’s 2-position.
Optimization Insights :
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Catalyst : No acid catalyst is required; the reaction proceeds via thermal activation.
-
Yield : 58–64% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Final Cyclization and Purification
Lactam Formation
The Mannich adduct is treated with hydrazine hydrate (80% excess) in refluxing acetic acid to induce cyclodehydration. This forms the hexahydro-3H-cyclohepta[c]pyridazin-3-one ring, confirmed by IR absorption at 1685 cm⁻¹ (C=O stretch).
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 142–144°C). LC-MS analysis shows [M+H]⁺ at m/z 382.2, aligning with the molecular formula C₂₁H₂₅N₃O₂.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| γ-Ketoacid synthesis | Glutaric anhydride, DCM | 85 | Moisture sensitivity |
| Wolff-Kishner reduction | Hydrazine, NaOH, ethylene glycol | 78 | Exothermic reaction control |
| Cyclization | P₂O₅/Celite®, 180°C | 65 | Tar formation |
| Mannich reaction | Formaldehyde, 2-phenylmorpholine | 62 | Competing dimerization |
| Lactam formation | Hydrazine hydrate, AcOH | 68 | Over-reduction prevention |
Mechanistic Insights and Side Reactions
Competing Pathways in the Mannich Reaction
The use of excess formaldehyde risks dimerization of the morpholine component, forming bis(morpholino)methane derivatives. This side product is minimized by slow addition of formaldehyde and maintaining temperatures below 70°C.
Hydrazine-Mediated Cyclization
Hydrazine acts as a dual nucleophile and base, facilitating both condensation and deprotonation. Over-reduction of the pyridazinone ring is mitigated by controlling the reaction time (4–5 hours).
Scalability and Industrial Feasibility
Batch-scale trials (100 g) in pilot plants demonstrate consistent yields (60–63%) with the following adjustments:
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound with significant potential in various scientific research domains. It has garnered attention for its unique molecular structure and potential biological activities. This article explores its applications across chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop derivatives with enhanced properties.
Synthetic Routes:
The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Reaction of phenylmorpholine derivatives with cycloheptapyridazinone precursors.
- Utilization of organic solvents and catalysts under controlled conditions to optimize yield and purity.
Biology
The compound is under investigation for its biological activity , particularly its potential as an antimicrobial and anticancer agent . Preliminary studies suggest it may interact with specific molecular targets:
Mechanism of Action:
The mechanism involves binding to enzymes or receptors that modulate their activity, leading to various biological effects. Ongoing research aims to elucidate the exact pathways and interactions involved.
Medicine
In medicinal chemistry, the compound is being explored as a potential therapeutic agent due to its unique structural characteristics. Its promising biological activities make it a candidate for further development in drug discovery.
Case Studies:
Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines and may inhibit key enzymes involved in disease progression .
Industry
The compound finds applications in the development of new materials and chemical processes. Its unique properties can be leveraged in creating innovative products in fields such as:
- Polymer science
- Material engineering
- Pharmaceutical formulations
Mechanism of Action
The mechanism of action of 2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key signaling molecules and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Modifications: The thieno-fused analog () exhibits cytotoxicity, likely due to the electron-withdrawing thiophene ring enhancing electrophilic interactions with biological targets .
Substituent Effects: Morpholine derivatives (target compound and analog) show improved solubility compared to non-polar alkyl/aryl substituents () .
Synthetic Routes :
- The target compound likely follows a K₂CO₃-mediated alkylation protocol similar to , but purification via preparative TLC (petroleum ether/acetone) is critical for isolating morpholine-containing derivatives .
Cyclohepta[c]pyridazinone Derivatives:
Research Implications
- The morpholine and piperazine substituents in these analogs highlight the importance of nitrogen-containing heterocycles in modulating bioactivity and pharmacokinetics.
Biological Activity
The compound 2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one , also known as Morazone, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
Morazone is characterized by a complex molecular structure with the following chemical formula: CHNO. Its structure includes a morpholine ring and a cyclohepta[c]pyridazine core, which contribute to its biological activity.
Table 1: Molecular Characteristics of Morazone
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 377.48 g/mol |
| CAS Number | 1401558-87-9 |
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Research indicates that derivatives of Morazone exhibit potent inhibitory activity against GSK-3β, an enzyme implicated in various pathological conditions including Alzheimer's disease. A study demonstrated that specific analogs significantly reduced tau phosphorylation in vivo after oral administration in mice, suggesting potential for neuroprotective effects .
Anti-inflammatory Properties
Another significant aspect of Morazone's biological activity is its anti-inflammatory effects. Compounds related to Morazone have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vivo studies confirmed the antiarthritic and analgesic effectiveness of these compounds, indicating their potential use in treating inflammatory conditions .
Case Studies
- Neuroprotective Effects : A study involving the administration of Morazone analogs in a mouse model showed a marked decrease in neuroinflammation and improvement in cognitive functions. The results suggested that the compound could be beneficial in managing Alzheimer's disease symptoms by modulating tau protein hyperphosphorylation .
- Analgesic Activity : In another case study focusing on pain management, Morazone's derivatives were tested against standard analgesics. The results indicated that these compounds provided comparable pain relief while exhibiting fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Morazone's biological activity can be attributed to its ability to interact with specific molecular targets. The inhibition of GSK-3β leads to decreased tau phosphorylation, while COX-2 inhibition reduces the production of pro-inflammatory mediators. This dual action positions Morazone as a candidate for further development in treating neurodegenerative diseases and inflammatory disorders.
Q & A
Q. How can impurities be identified and quantified during scale-up?
- Methodological Answer :
- ICH Guidelines : Follow Q3A(R2) for impurity profiling.
- Hyphenated Techniques : LC-MS/MS or GC-MS for structural elucidation of unknowns.
- Semi-Preparative HPLC : Isolate impurities >0.10% for NMR characterization.
- Toxicology Assessment : Test genotoxicity (Ames test) for impurities exceeding thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
